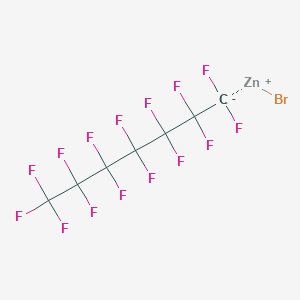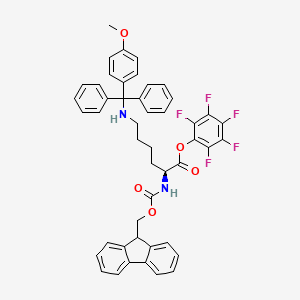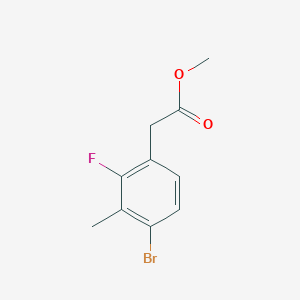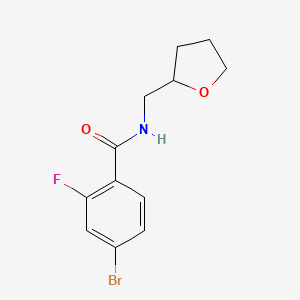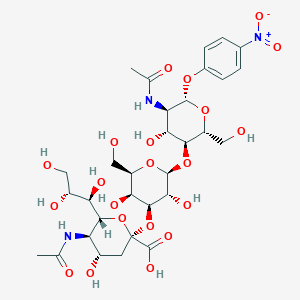
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) is a complex carbohydrate derivative that includes sialic acid (NeuAc), galactose (Gal), N-acetylglucosamine (GlcNAc), and a nitrophenyl group (Ph(4-NO2))
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Glycosylation: The sequential addition of monosaccharides (sialic acid, galactose, and N-acetylglucosamine) using glycosyl donors and acceptors under specific conditions.
Deprotection: Removal of protecting groups to yield the desired oligosaccharide.
Conjugation: Attachment of the nitrophenyl group to the oligosaccharide through a suitable linker.
Industrial Production Methods
Industrial production of such complex glycoconjugates often involves enzymatic synthesis using glycosyltransferases, which offer high specificity and efficiency. This method can be scaled up for large-scale production.
化学反应分析
Types of Reactions
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydroxyl groups on the sugar moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted glycoconjugates depending on the reagents used.
科学研究应用
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell-cell interactions and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various biological pathways, including immune response and cell adhesion. The nitrophenyl group may also play a role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
NeuAc(a2-6)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2): Similar structure but with a different linkage between sialic acid and galactose.
NeuAc(a2-3)Gal(b1-3)GlcNAc(b)-O-Ph(4-NO2): Similar structure but with a different linkage between galactose and N-acetylglucosamine.
Uniqueness
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) is unique due to its specific glycosidic linkages and the presence of the nitrophenyl group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C31H45N3O21 |
|---|---|
分子量 |
795.7 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-22(43)17(9-36)51-29(24(27)45)53-25-18(10-37)52-28(20(23(25)44)33-12(2)39)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+,29-,31-/m0/s1 |
InChI 键 |
OUJZEVYPUZNYBL-QKLDUHAXSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
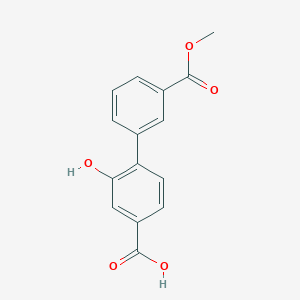
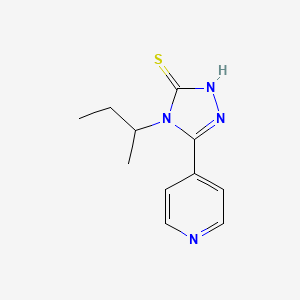
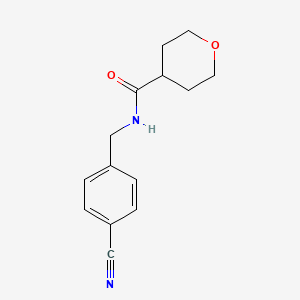
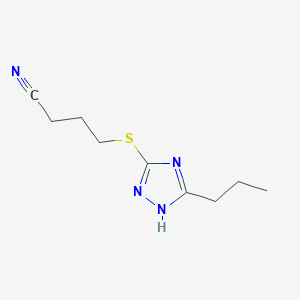
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)


